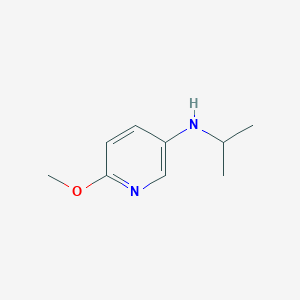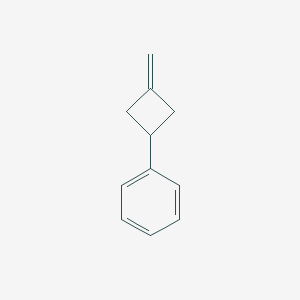
(3-Methylidenecyclobutyl)benzene
Vue d'ensemble
Description
(3-Methylidenecyclobutyl)benzene is an organic compound that features a cyclobutyl ring with a methylene group at the 3-position, attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-Methylidenecyclobutyl)benzene typically involves the synthesis of the cyclobutyl ring followed by its functionalization and attachment to the benzene ring. One common method involves the use of propylene derivatives and propadiene as starting materials . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Continuous flow processes and advanced purification techniques are often employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .
Applications De Recherche Scientifique
(3-Methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Methylidenecyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Similar in structure but with a three-membered ring instead of a four-membered cyclobutyl ring.
Cyclobutylbenzene: Lacks the methylene group at the 3-position.
Methylenecyclopropane: Features a three-membered ring with a methylene group but lacks the benzene ring.
Uniqueness
(3-Methylidenecyclobutyl)benzene is unique due to its combination of a cyclobutyl ring with a methylene group and a benzene ring. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H12 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H12/c1-9-7-11(8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clé InChI |
IDNRIYVQXZTTIF-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
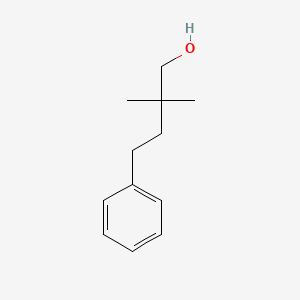
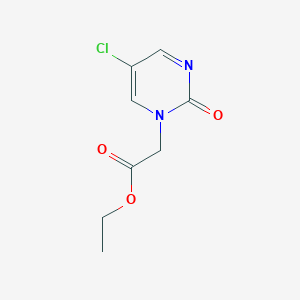
![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)
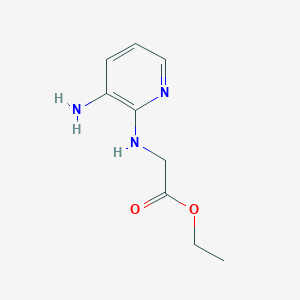
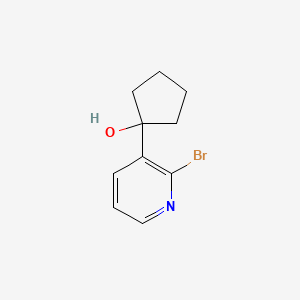
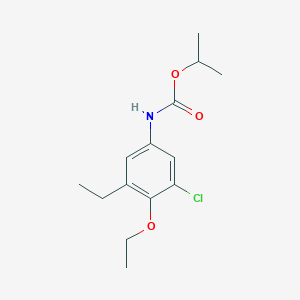

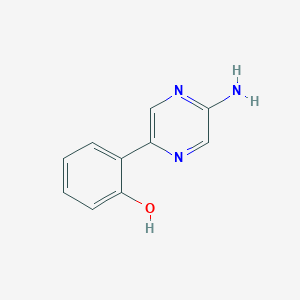
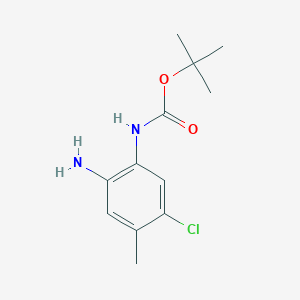
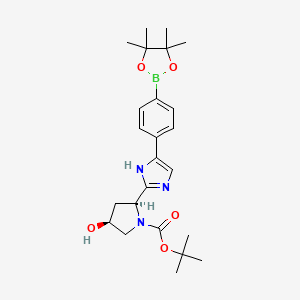
![5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one](/img/structure/B8463550.png)
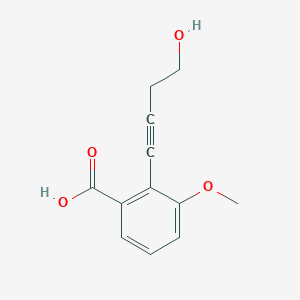
phosphanium bromide](/img/structure/B8463567.png)
